molecular formula C8H15NO6 B12402311 N-Acetyl-D-glucosamine-13C,15N

N-Acetyl-D-glucosamine-13C,15N

Cat. No.: B12402311
M. Wt: 223.19 g/mol
InChI Key: MBLBDJOUHNCFQT-SFVRJIQOSA-N
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Description

This compound is a monosaccharide derivative of glucose, where the carbon and nitrogen atoms are isotopically labeled with carbon-13 and nitrogen-15, respectively . These isotopic labels make it particularly useful in various scientific research applications, including metabolic studies and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-D-glucosamine-13C,15N typically involves the incorporation of isotopically labeled precursors into the N-Acetyl-D-glucosamine molecule. One common method is to start with glucose labeled with carbon-13 and nitrogen-15, followed by acetylation and amination reactions to introduce the acetyl and amino groups .

Industrial Production Methods

Industrial production of this compound often involves enzymatic methods due to their efficiency and specificity. For example, chitin, a natural polymer found in the exoskeletons of crustaceans, can be enzymatically hydrolyzed to produce N-Acetyl-D-glucosamine, which is then isotopically labeled .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-D-glucosamine-13C,15N undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce N-Acetyl-D-glucosaminic acid, while reduction can regenerate N-Acetyl-D-glucosamine .

Mechanism of Action

The mechanism of action of N-Acetyl-D-glucosamine-13C,15N involves its incorporation into glycoproteins and other biomolecules. It participates in glycosylation processes, where it is added to proteins and lipids to form glycoproteins and glycolipids. These glycosylated molecules play crucial roles in cellular signaling, adhesion, and immune responses .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H15NO6

Molecular Weight

223.19 g/mol

IUPAC Name

N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxo(113C)hexan-2-yl]acetamide

InChI

InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1/i2+1,9+1

InChI Key

MBLBDJOUHNCFQT-SFVRJIQOSA-N

Isomeric SMILES

CC(=O)[15NH][C@@H]([13CH]=O)[C@H]([C@@H]([C@@H](CO)O)O)O

Canonical SMILES

CC(=O)NC(C=O)C(C(C(CO)O)O)O

Origin of Product

United States

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